molecular formula C8H10F2N2 B14083310 (1-(3,4-Difluorophenyl)ethyl)hydrazine

(1-(3,4-Difluorophenyl)ethyl)hydrazine

Cat. No.: B14083310
M. Wt: 172.18 g/mol
InChI Key: MPNUONZASOXJKA-UHFFFAOYSA-N
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Description

(1-(3,4-Difluorophenyl)ethyl)hydrazine (CAS: 1016680-91-3) is a fluorinated hydrazine derivative with the molecular formula C₈H₁₀F₂N₂ and a molecular weight of 172.18 g/mol . The compound features a 3,4-difluorophenyl group attached to an ethyl chain terminating in a hydrazine (-NH-NH₂) moiety. The fluorine atoms at the 3- and 4-positions of the phenyl ring enhance electronegativity, influencing electronic distribution and intermolecular interactions such as hydrogen bonding and lipophilicity. This structural configuration is critical in medicinal chemistry, where fluorination often improves metabolic stability and bioavailability .

Properties

Molecular Formula

C8H10F2N2

Molecular Weight

172.18 g/mol

IUPAC Name

1-(3,4-difluorophenyl)ethylhydrazine

InChI

InChI=1S/C8H10F2N2/c1-5(12-11)6-2-3-7(9)8(10)4-6/h2-5,12H,11H2,1H3

InChI Key

MPNUONZASOXJKA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)F)F)NN

Origin of Product

United States

Preparation Methods

The synthesis of Hydrazine, [1-(3,4-difluorophenyl)ethyl]- typically involves the reaction of 3,4-difluoroacetophenone with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .

Chemical Reactions Analysis

Hydrazine, [1-(3,4-difluorophenyl)ethyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Hydrazine, [1-(3,4-difluorophenyl)ethyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Hydrazine, [1-(3,4-difluorophenyl)ethyl]- involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with various biomolecules, leading to changes in their structure and function. These interactions can affect cellular pathways and processes, ultimately influencing the compound’s biological activity .

Comparison with Similar Compounds

Substituent Effects: Fluorine vs. Chlorine

  • (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine hydrochloride (CAS: 2174940-53-3):
    • Molecular Weight: 241.5 g/mol (higher due to chlorine's atomic mass).
    • Substituents: Chlorine atoms at 2- and 4-positions.
    • Impact: Chlorine’s larger atomic radius and lower electronegativity compared to fluorine reduce dipole interactions but increase steric hindrance. This may alter binding affinity in biological targets .

Positional Isomerism: 3,4-Difluoro vs. 2,4-Difluoro

  • 1-(2,4-Difluorophenyl)-2-(3,4,5-trimethoxybenzylidene)hydrazine (1f): Structure: Hydrazone with 2,4-difluorophenyl and trimethoxybenzylidene groups.
  • Quinolones with 2,4-Difluorophenyl Substituents: Biological Activity: Studies show 2,4-difluorophenyl-substituted quinolones exhibit distinct antimycobacterial activity compared to 3,4-difluoro analogs, highlighting the importance of substituent positioning .

Hydrazine vs. Hydrazone Derivatives

  • N′-(3,4-Difluorophenyl)-N′′-phenylbenzohydrazonamide (3a) :
    • Structure: Benzohydrazonamide with a 3,4-difluorophenyl group.
    • Comparison: The hydrazone linkage (C=N-NH) introduces conjugation, altering electronic properties and stability. This contrasts with the simpler hydrazine (-NH-NH₂) in the parent compound, which may exhibit higher nucleophilicity .

Mono-Fluoro vs. Di-Fluoro Substitution

  • [2-(4-Fluorophenyl)ethyl]hydrazine hydrochloride :
    • Substituents: Single fluorine at the 4-position.
    • Impact: Reduced electronegativity compared to di-fluoro analogs likely decreases metabolic stability and hydrogen-bonding capacity, affecting pharmacokinetic profiles .

Table 1: Comparative Data for Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
(1-(3,4-Difluorophenyl)ethyl)hydrazine C₈H₁₀F₂N₂ 172.18 3,4-difluorophenyl High electronegativity, hydrazine core
(R)-(1-(2,4-DClPh)ethyl)hydrazine HCl C₈H₁₁Cl₃N₂ 241.5 2,4-dichlorophenyl Increased steric bulk, lower reactivity
1f (2,4-difluoro + trimethoxy) C₁₆H₁₅F₂N₃O₃ 335.31 2,4-difluoro, hydrazone Enhanced conjugation, UV activity
[2-(4-FPh)ethyl]hydrazine HCl C₈H₁₁ClFN₂ 189.64 4-fluorophenyl Lower metabolic stability

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